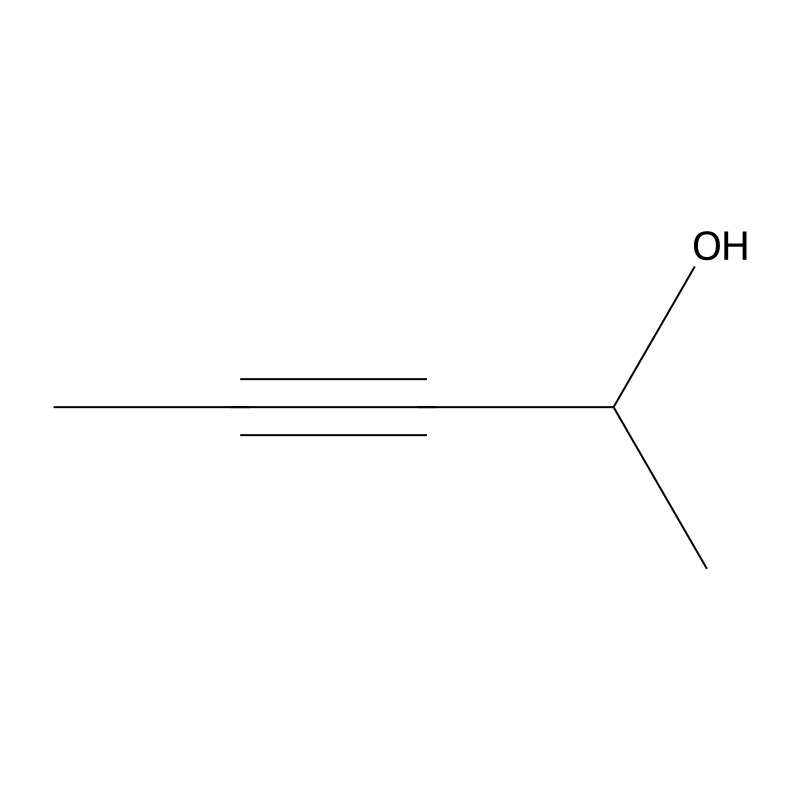3-Pentyn-2-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
-Pentyn-2-ol is an organic molecule with the chemical formula C5H8O. It is a colorless liquid with a characteristic odor. Scientific research has explored various methods for synthesizing 3-Pentyn-2-ol, including:
- Ethynylation of acetone followed by reduction [].
- Dehydration of 1,4-pentanediol [].
- Isomerization of other pentyneols [].
These methods allow researchers to obtain 3-Pentyn-2-ol for further study and experimentation. Additionally, various scientific instruments like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are used to characterize the structure and purity of the synthesized 3-Pentyn-2-ol [, ].
Potential Applications:
Research has explored the potential applications of 3-Pentyn-2-ol in various scientific fields, including:
3-Pentyn-2-ol is an organic compound with the molecular formula C₅H₈O, characterized by a hydroxyl group (-OH) attached to a carbon chain that includes a triple bond. It appears as a flammable liquid and has notable properties such as causing skin and eye irritation upon contact. The compound's structure features a pentyn backbone, which contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .
- Oxidation: This compound can be oxidized to form 3-pentyn-2-one using agents like pyridinium chlorochromate or potassium permanganate.
- Reduction: It can be reduced to 3-pentanol with reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: The hydroxyl group can undergo substitution reactions, for example, with thionyl chloride to produce 3-pentyn-2-chloride.
Major Products Formed- From Oxidation: 3-Pentyn-2-one
- From Reduction: 3-Pentanol
- From Substitution: 3-Pentyn-2-chloride
3-Pentyn-2-ol exhibits biological activity primarily through its interactions with enzymes and proteins. It can influence cellular processes by modulating signaling pathways, potentially affecting kinases and phosphatases. This compound may also alter gene expression by interacting with transcription factors, impacting cellular metabolism . Its ability to undergo stereospecific hydrolysis makes it significant in bio
Several methods exist for synthesizing 3-Pentyn-2-ol:
- Nucleophilic Substitution: Reacting propargyl bromide with acetone in the presence of a base like potassium hydroxide.
- Grignard Reaction: Using ethynylmagnesium bromide with acetone followed by acidic workup.
- Catalytic Hydrogenation: Industrially, it can be produced by hydrogenating 3-pentyn-2-one using a palladium catalyst under controlled conditions .
3-Pentyn-2-ol finds applications in various domains:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
- Pharmaceuticals: Due to its biological activity, it may be explored for potential medicinal applications.
- Chemical Research: Utilized in studies focusing on reaction mechanisms and properties of alcohols .
Research indicates that 3-Pentyn-2-ol can interact with various biological targets through its hydroxyl group, which enables hydrogen bonding and nucleophilic behavior. These interactions could modulate enzyme activities or receptor functions, leading to diverse biological effects . Studies on its cellular effects suggest it may influence signaling pathways critical for cell function.
Several compounds share structural similarities with 3-Pentyn-2-ol:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-Pentyn-2-ol | Hydroxyl group on a different carbon | Used in QSAR studies; different reactivity profile |
| 3-Pentyn-2-one | Contains a carbonyl group instead of a hydroxyl group | Different chemical properties; primarily ketone functionality |
| 5-Phenylthio-2-pentanol | Contains a phenylthio group | Enhanced interaction capabilities due to phenylthio group |
Uniqueness of 3-Pentyn-2-ol
The unique aspect of 3-Pentyn-2-ol lies in its combination of a hydroxyl and a triple bond. This structure allows for versatile reactivity and potential applications in organic synthesis and medicinal chemistry, distinguishing it from similar compounds .
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








